Quinazoline-8-carboxamide

Description

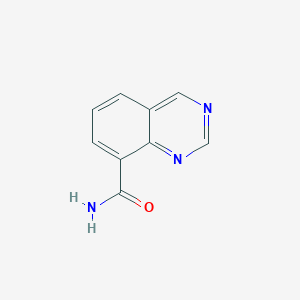

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

quinazoline-8-carboxamide |

InChI |

InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-11-5-12-8(6)7/h1-5H,(H2,10,13) |

InChI Key |

GYBHRTQLUQOYID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Quinazoline 8 Carboxamide and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing the quinazoline (B50416) framework often rely on condensation reactions and subsequent functional group manipulations. These approaches, while foundational, typically involve multiple steps and sometimes require harsh reaction conditions. mdpi.com

Multi-Step Condensation Reactions

A cornerstone of classical quinazoline synthesis involves the condensation of anthranilic acid derivatives with a suitable one-carbon source, such as formamide (B127407) or orthoesters. frontiersin.orgijpsjournal.com For quinazoline-8-carboxamide, the starting material would ideally be 2-amino-terephthalamide or a related precursor with the carboxamide group already in place. The synthesis often begins with the reaction of an appropriately substituted anthranilic acid or its corresponding amide with a carbonyl compound, followed by cyclization to form the quinazoline ring. mdpi.comresearchgate.netontosight.ai

One common multi-step approach involves the initial formation of a 2-acylaminobenzamide, which is then cyclized to the quinazolinone. Subsequent conversion of the 4-oxo group to a different functionality and manipulation of a precursor group at the 8-position (like a nitrile or ester) to the desired carboxamide would be necessary. For instance, a nitrile group can be hydrolyzed to a carboxylic acid and then amidated.

A representative classical synthesis is the Niementowski reaction, which involves the condensation of anthranilic acids with amides. frontiersin.orggoogle.com While effective for quinazolinone synthesis, adapting this for a direct route to this compound would depend on the availability and reactivity of the appropriately substituted anthranilic acid derivative.

| Starting Materials | Reagents & Conditions | Product Type | Key Features |

| Substituted 2-aminobenzamides | Aldehydes, Ketones | Dihydroquinazolines | Multi-step process, often requires oxidation. researchgate.net |

| Anthranilic acids | Formamide | Quinazolin-4-ones | High temperatures often required. frontiersin.org |

| Isatoic anhydride | Amines, Cinnamaldehydes | Dihydroquinazolin-4-ones | Three-component reaction, yields can be moderate to good. researchgate.net |

Functional Group Interconversions at the Quinazoline Nucleus

Once the quinazoline core is established, functional group interconversions are crucial for introducing the 8-carboxamide group and other desired substituents. The reactivity of the quinazoline ring system allows for selective modifications. The benzene (B151609) ring portion is more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring, with the 8-position being one of the reactive sites. wikipedia.org

Common interconversions include:

From a Nitro Group: A nitro group at the 8-position can be reduced to an amino group, which can then be converted to a nitrile via a Sandmeyer reaction. Subsequent hydrolysis of the nitrile yields the carboxylic acid, which can be activated and reacted with an amine to form the carboxamide.

From a Carboxylic Acid: If a quinazoline-8-carboxylic acid is synthesized, it can be converted to the corresponding carboxamide through standard peptide coupling methods. This involves activating the carboxylic acid with reagents like thionyl chloride (to form an acid chloride) or coupling agents such as HATU or HOBt, followed by the addition of the desired amine. dergipark.org.tr

From a Halogen: A halogen atom at the 8-position can be subjected to cyanation (e.g., using a palladium catalyst and a cyanide source) to introduce a nitrile group, which is then converted to the carboxamide as described above.

These interconversions provide flexibility in the synthesis, allowing for the late-stage introduction of the carboxamide functionality, which can be advantageous when working with complex molecules. google.com

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as long reaction times and the use of harsh reagents, a variety of advanced synthetic techniques have been developed. These methods often offer improved efficiency, higher yields, and greater functional group tolerance. ujpronline.com

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis has become an indispensable tool for the synthesis of quinazolines and their derivatives. nih.gov Catalysts based on palladium, copper, iron, and other metals facilitate the formation of key carbon-nitrogen and carbon-carbon bonds. mdpi.comfrontiersin.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to introduce substituents onto the quinazoline ring. For instance, a palladium-catalyzed carbonylation of an 8-haloquinazoline in the presence of an amine could directly form the 8-carboxamide. A tandem reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, provides a route to diverse quinazolines. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are effective for forming C-N bonds. nih.gov A copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes is a convenient method for synthesizing 2-substituted quinazolines. organic-chemistry.org

Iron-Catalyzed Reactions: Iron catalysis offers a more cost-effective and environmentally friendly alternative. Iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation have been used to efficiently synthesize quinazolines from 2-alkylamino N-H ketimine derivatives. frontiersin.orgorganic-chemistry.org

| Catalyst | Reactants | Reaction Type | Key Advantages |

| Palladium(II) | 2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | Cascade C(sp)-C(sp²) coupling and C-N bond formation | Good yields, scalable. organic-chemistry.org |

| Copper | (2-Aminophenyl)methanols, Aldehydes | Cascade reaction | Wide functional group tolerance. organic-chemistry.org |

| Iron | 2-Alkylamino N-H ketimines | C(sp³)-H oxidation, intramolecular C-N bond formation | Efficient, uses readily available starting materials. frontiersin.orgorganic-chemistry.org |

| Cobalt | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative annulation | Ligand-free, mild conditions. mdpi.com |

| Manganese(I) | 2-Amino-benzylalcohol, Primary amides | Acceptorless dehydrogenative coupling | Direct synthesis of 2-substituted quinazolines. mdpi.comfrontiersin.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinazolines. frontiersin.orgnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes. researchgate.net

Microwave-assisted methods have been successfully applied to various steps in quinazoline synthesis, including:

Condensation Reactions: The condensation of 2-aminobenzimidazole (B67599) with ortho-esters under microwave irradiation provides a rapid route to benzimidazo[1,2-c]quinazolines. nih.gov

Cyclization Reactions: Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water can be efficiently carried out using microwave heating to produce quinazolinones. rsc.org

Multi-component Reactions: The synthesis of 4-aminoquinazolines from anthranilonitrile and various aromatic nitriles has been achieved in good to excellent yields with very short irradiation times in a solvent-free system. frontiersin.orgnih.gov

The combination of microwave heating with solvent-free conditions or the use of green solvents like water makes this a particularly environmentally friendly approach. frontiersin.orgrsc.org

Non-Metal-Catalyzed Methodologies

In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. researchgate.net These methods often utilize organocatalysts or other non-metallic promoters. nih.gov

Iodine-Catalyzed Reactions: Molecular iodine has been shown to be an effective catalyst for the one-pot, three-component synthesis of tetrahydroquinazolinones via a Biginelli-type condensation. ijrpr.com

Acid/Base Catalysis: Organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) have been used to catalyze the reaction of aromatic aldehydes with 2-aminobenzophenone (B122507) to form quinazoline frameworks in good to excellent yields under mild conditions. frontiersin.org Pyridinium p-toluene sulfonate (PPTS) has been employed for the synthesis of quinazolinones from N-substituted 2-aminobenzamides. nih.gov

Electrochemical Synthesis: An electro-oxidative cyclization of 2-aminobenzamides and primary alcohols promoted by K₂S₂O₈ has been developed. This method proceeds at room temperature without the need for a transition metal catalyst or a base. rsc.org

Visible Light-Driven Photocatalysis: A sustainable method for synthesizing quinazoline derivatives involves a one-pot, three-component reaction using curcumin-sensitized titanium dioxide nanoparticles as a photocatalyst under visible light. mdpi.comresearchgate.net

Photocatalyzed Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, offering green and efficient pathways for constructing complex molecules. In the realm of quinazoline chemistry, visible-light-promoted, photocatalyst-free methods have been developed for the synthesis of quinazolinones from readily available starting materials like alcohols and 2-aminobenzamides rsc.org. These reactions often proceed at room temperature and avoid the need for metal catalysts, aligning with the principles of sustainable chemistry rsc.org.

Furthermore, photocatalysis enables the direct C-H functionalization of the quinazoline core. While the pyrimidine ring is generally resistant to electrophilic substitution, the benzene ring is more susceptible, with the C-8 position being the most reactive site for such reactions wikipedia.org. Research on related heterocycles, such as quinolines, has demonstrated the feasibility of regiodivergent C-H functionalization at the C5 and C8 positions using visible light without the need for a metal or a photosensitizer researchgate.net. For instance, photocatalytic methods have been used for the alkylation and acylation of various azines, including quinazolines, by generating carbon-centered radicals from abundant precursors like carboxylic acids and aldehydes nih.gov. Acridinium salts have proven effective as organic photocatalysts for the C-H functionalization of various heterocycles, including the C8-alkoxylation of purines, a related nitrogen-containing bicyclic system unica.it.

Despite these advances in photocatalytic C-H functionalization of heterocyclic systems, specific examples detailing the direct photocatalytic synthesis of this compound are not yet prominent in the literature. However, the existing methodologies for C-8 functionalization of related scaffolds suggest a promising future direction for applying photocatalysis to directly install a carboxamide group or a suitable precursor at this position researchgate.netunica.it.

Regioselective Synthesis and Derivatization Strategies

The ability to selectively introduce functional groups at specific positions on the quinazoline ring is crucial for developing new derivatives with tailored properties.

Strategies for Substitution at the 8-Position

The most direct strategies for obtaining quinazoline-8-carboxamides often involve building the quinazoline ring from a pre-functionalized benzene derivative. The synthesis of quinazoline-8-carboxylic acid serves as a key step, as the carboxylic acid can be readily converted to the desired carboxamide.

A prominent example is the synthesis of the tricyclic 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid. This is achieved through the reaction of anthranilic acid with 6-chloronicotinic acid in the presence of hydrochloric acid and ethanol, followed by heating at reflux prepchem.com. The resulting carboxylic acid is a versatile intermediate.

This intermediate can then be converted into a variety of N-substituted quinazoline-8-carboxamides. For example, a series of N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have been synthesized and evaluated for their biological activity nih.gov. The synthesis involves activating the carboxylic acid and reacting it with the appropriate heterocyclic alkylamine. This approach highlights a robust method for generating diversity at the 8-carboxamide position. One of the most potent compounds synthesized through this route was 2-(1-methylethyl)-N-(1H-imidazol-1-ylbutyl)-11-oxo-11H-pyrido[2,1-b]this compound nih.gov.

Derivatization at Other Positions of the Quinazoline Ring (e.g., 2, 3, 4, 6, 7)

Beyond the 8-position, the quinazoline scaffold offers multiple sites for derivatization, allowing for fine-tuning of its chemical and biological properties.

Position 4: The 4-position is highly susceptible to nucleophilic substitution, especially when activated by a good leaving group like a chlorine atom. A one-pot, three-component reaction starting from isatin (B1672199) has been used to synthesize 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid dergipark.org.tr. This C4-carboxylic acid can be activated, for instance by conversion to its acid chloride with thionyl chloride (SOCl₂), and then reacted with various aliphatic and aromatic amines to yield a diverse library of C4-amide derivatives dergipark.org.tr. Furthermore, the C4-carboxylic acid can be converted to a range of esters via Fischer esterification with different alcohols dergipark.org.tr.

Position 2: The 2-position can be functionalized during the initial ring-forming reaction. For example, reacting anthranilamide with various aldehydes in the presence of iron(III) chloride leads to 2-substituted quinazolinones nih.gov. These can be further modified, for instance, by chlorination at the 4-position, to create versatile intermediates for further substitution nih.gov.

Positions 6 and 7: Substitutions at the 6 and 7-positions on the benzene ring are common and often influence the molecule's interaction with biological targets. These substituents are typically incorporated from the start, using a substituted anthranilic acid or anthranilamide as the precursor.

The table below summarizes various derivatization strategies for the quinazoline ring.

| Position(s) | Type of Reaction | Reagents/Conditions | Resulting Functional Group | Reference(s) |

| 2 | Cyclocondensation | Anthranilamide, Aldehydes, FeCl₃ | Aryl, Alkyl | nih.gov |

| 3 | Alkylation | 3-Butyl-6-methyl-2-thioxoquinazolin-4(3H)-one, Alkyl halides | N-Alkyl | acs.org |

| 4 | Nucleophilic Aromatic Substitution | 4-Chloroquinazoline, Amines, Isopropanol/HCl | Amino | nih.gov |

| 4 | Amidation (from C4-COOH) | 2-Aryl-quinazoline-4-carbonyl chloride, Amines | Carboxamide | dergipark.org.tr |

| 4 | Esterification (from C4-COOH) | 2-Aryl-quinazoline-4-carboxylic acid, Alcohols, H₂SO₄ | Ester | dergipark.org.tr |

| 6, 8 | Halogenation | Quinazolinone, Iodine | Iodo | rsc.org |

Molecular Hybridization in this compound Synthesis

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, efficacy, or the ability to interact with multiple biological targets nih.govujpronline.com. The quinazoline scaffold is a popular component in the design of such hybrid molecules nih.govmdpi.com.

The synthesis of N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides is a direct application of this principle nih.gov. In these molecules, the pyrido[2,1-b]this compound core acts as one pharmacophore, which is linked via the carboxamide nitrogen to a second pharmacophore, a heterocyclic alkyl moiety (e.g., an imidazole (B134444) or pyridine (B92270) ring) nih.gov. This strategy has been shown to be effective in generating compounds with potent biological activity.

Other examples of molecular hybridization involving the quinazoline core include:

Quinazoline-Triazole Hybrids: Triazole and quinazolinone scaffolds have been linked through thioacetamido linkers nih.gov.

Quinazoline-Thiazolidinone Hybrids: The thiazolidin-4-one moiety has been combined with the quinazolinone scaffold nih.gov.

Quinazoline-Artemisinin Hybrids: The antimalarial drug artemisinin (B1665778) has been linked to a quinazoline moiety, resulting in a hybrid with potent cytotoxic activity.

Quinazoline-Sulfonamide Hybrids: Combining the quinazolinone and benzene sulfonamide moieties has been explored to create hybrid molecules with potential dual activities rsc.org.

These examples demonstrate the versatility of the quinazoline nucleus in molecular hybridization. By preparing a quinazoline-8-carboxylic acid intermediate, it becomes feasible to link this core to a wide variety of other pharmacologically active molecules through the formation of an amide bond, opening avenues for the creation of novel hybrid compounds with potentially enhanced therapeutic properties.

Structural Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

In the ¹H-NMR spectrum of a quinazoline (B50416) derivative, the protons on the heterocyclic and benzene (B151609) rings resonate in the aromatic region, typically between δ 7.0 and 9.5 ppm. japsonline.comresearchgate.net The exact chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each proton depend on its position and the electronic influence of neighboring substituents. For instance, in various substituted quinazolines, aromatic protons on the quinazoline core are often observed as complex multiplets in the range of δ 7.48–8.36 ppm. japsonline.com The two protons of the primary amide group (–CONH₂) of Quinazoline-8-carboxamide would be expected to appear as a broad singlet, with a chemical shift that can be influenced by the solvent and concentration. The proton on the nitrogen of the quinazoline ring itself can also be observed, often as a singlet at a higher chemical shift, such as around 8.1 ppm. japsonline.com

Data presented is for related quinazoline derivatives and is illustrative of expected values.

Table 1: Representative ¹H-NMR Spectral Data for Quinazoline Derivatives| Functional Group / Proton | Representative Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|

| Quinazoline Aromatic Protons | 7.26 - 8.69 | Multiplet (m) | japsonline.com |

| Amide NH (R-CONH-R) | 8.0 - 10.07 | Singlet (s) or Doublet (d) | japsonline.com |

| Pyrazole-H5 | 8.53 | Singlet (s) | nih.gov |

| Quinazoline-H2 | 8.48 - 8.52 | Singlet (s) | nih.gov |

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For the quinazoline ring system, aromatic carbons typically appear in the δ 115–155 ppm range. ekb.eg The carbon atom of the carboxamide group (C=O) is particularly noteworthy, resonating further downfield, often above δ 160 ppm. For example, in N-(4-pyridyl)-2-(pyrazin-2-yl)quinazolin-4-carboxamide, the amide carbonyl carbon appears at δ 164.9 ppm, while various aromatic carbons of the quinazoline moiety are observed between δ 116.2 and 150.0 ppm. japsonline.com

Data presented is for related quinazoline derivatives and is illustrative of expected values.

Table 2: Representative ¹³C-NMR Spectral Data for Quinazoline Derivatives| Carbon Type | Representative Chemical Shift (δ ppm) | Reference |

|---|---|---|

| Aromatic Carbons (C=) | 116.2 - 156.2 | japsonline.comekb.eg |

| C=N Carbons | 151.1 - 161.0 | japsonline.comekb.eg |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (C₉H₇N₃O), the calculated molecular weight is 173.17 g/mol , and its exact mass is 173.058911855 Da. nih.gov High-resolution mass spectrometry (HRMS) is frequently used in the characterization of quinazoline derivatives to confirm their molecular formula with high accuracy. For example, HRMS analysis of N-(2-((6-bromo-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide found a mass that precisely matched the calculated value for its sodium adduct [M+Na]⁺. nih.gov This level of precision is crucial for verifying the identity of newly synthesized compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The quinazoline ring itself has characteristic absorption bands. nih.gov Research on various quinazoline derivatives shows strong IR absorption bands originating from aromatic ring vibrations between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹. nih.goveurjchem.com The key functional groups of this compound would produce distinct signals: the N-H bonds of the amide would show stretching vibrations typically in the 3400-3200 cm⁻¹ region, while the carbonyl (C=O) stretch of the amide group would be prominent around 1680-1640 cm⁻¹. japsonline.comvulcanchem.com The C=N stretching within the quinazoline ring is also identifiable, often appearing near 1483 cm⁻¹. japsonline.com

Data presented is for related quinazoline derivatives and is illustrative of expected values.

Table 3: Characteristic IR Absorption Frequencies for Quinazoline Derivatives| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amide) | Stretch | 3354 | japsonline.com |

| Aromatic C=C | Stretch | 1644 | japsonline.com |

| Amide C=O | Stretch | 1640 - 1680 | japsonline.comvulcanchem.com |

| Quinazoline C=O | Stretch | 1745 | vulcanchem.com |

| Quinazoline Ring | Aromatic Ring Vibrations | 1475 - 1635 | nih.goveurjchem.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectra of quinazoline derivatives typically show multiple absorption bands in the UV region (200-400 nm). mdpi.commdpi.com These absorptions are generally attributed to π–π* transitions within the aromatic system and n–π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. For example, studies on quinazoline derivatives in DMSO revealed absorption maxima (λmax) around 278 nm, attributed to the π–π* transition of the quinazolinone backbone. mdpi.com Other bands observed at longer wavelengths, such as 325 nm and 339 nm, are presumed to be due to intramolecular charge transfer and the n–π* transition of the carbonyl group. nih.govmdpi.com The specific substitution pattern on the quinazoline ring can cause shifts in these absorption bands (bathochromic or hypsochromic shifts), providing insight into the electronic structure of the molecule. beilstein-journals.org

Data presented is for related quinazoline derivatives and is illustrative of expected values.

Table 4: Typical UV-Vis Absorption Maxima for Quinazoline Derivatives| Transition Type | Wavelength Range (λmax) | Solvent | Reference |

|---|---|---|---|

| π–π* | ~278 nm | DMSO | mdpi.com |

| π–π* | 207 - 224 nm | Water | mdpi.com |

Structure Activity Relationship Sar Studies of Quinazoline 8 Carboxamide Derivatives

Positional Effects of Substituents on Biological Activity

The placement of substituents on the quinazoline (B50416) ring is a critical determinant of biological efficacy and target specificity. The following sections explore the impact of substitutions at various positions, with a primary focus on the 8-carboxamide series.

The 8-position of the quinazoline nucleus is a key site for modification, and the nature of the substituent at this position can profoundly influence pharmacological activity. The carboxamide group at the 8-position (-CONH₂) is a defining feature of the compounds discussed herein and is crucial for interaction with various biological targets.

For instance, in a series of pyrido[2,1-b]quinazoline-8-carboxamides developed as antiallergy agents, the carboxamide moiety is an essential structural element. nih.gov The conversion of the corresponding 2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid to its carboxamide derivatives was a key step in developing potent antagonists of the slow-reacting substance of anaphylaxis (SRS-A). google.com.pg This suggests that the amide group is preferred over the carboxylic acid for this specific activity, likely due to its ability to form different hydrogen bonding interactions with the target receptor or enzyme.

Further illustrating the importance of the 8-carboxamide, compounds such as N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide have been designed as sirtuin modulating agents to enhance mitochondrial activity. mdpi.com Similarly, the compound '6-methoxy-4-(2-methylamino-1-phenyl-ethylamino)-quinazoline-8-carboxylic acid amide' highlights a structure where the 8-carboxamide is combined with other key substituents at the 4- and 6-positions to create a molecule with potential therapeutic applications. ontosight.ai While direct comparative studies quantitatively detailing the activity of an 8-carboxylic acid versus an 8-carboxamide are limited in the provided literature, the consistent use of the 8-carboxamide in potent, late-stage analogs underscores its significance for bioactivity. nih.govgoogle.com.pg

While the 8-carboxamide provides a crucial anchor, substitutions at other positions of the quinazoline ring are vital for modulating potency, selectivity, and pharmacokinetic properties.

2-Position: Substitutions at the C-2 position significantly impact the activity profile. In the antiallergic pyrido[2,1-b]this compound series, a branched-chain alkyl moiety, such as a 1-methylethyl (isopropyl) group, at the 2-position was found to be optimal for potent activity. nih.gov This highlights the importance of steric bulk at this position for effective interaction with the biological target.

3-Position: The substituent at the N-3 position can influence activity. For example, in a series of quinazolinone-7-carboxamides, a free NH group at the 3-position was found to be preferable for soluble epoxide hydrolase (sEH) inhibition compared to a substituted N-phenyl derivative, which was threefold less potent. While this finding is for a 7-carboxamide analog, it suggests that the hydrogen-bonding capacity of the N-3 position can be a critical SAR determinant.

4-Position: The 4-position is one of the most frequently modified sites in quinazoline chemistry. The attachment of an amino group or substituted amines at this position is a common strategy for enhancing anticancer and antimicrobial activities. nih.gov In the compound '6-methoxy-4-(2-methylamino-1-phenyl-ethylamino)-quinazoline-8-carboxylic acid amide', a complex amine substituent is present at the 4-position, indicating its role in anchoring the molecule to its target. ontosight.ai

6- and 7-Positions: These positions on the benzene (B151609) portion of the quinazoline ring are crucial for modulating activity. The introduction of electron-rich groups at the 6-position can promote anticancer and antimicrobial effects. nih.gov Specifically, a methoxy (B1213986) group at the 6-position is a feature of the potentially bioactive '6-methoxy-4-(2-methylamino-1-phenyl-ethylamino)-quinazoline-8-carboxylic acid amide'. ontosight.ai In other quinazoline series, substitutions at the 6- and 7-positions with groups like methoxy or alkyl-thiobenzothiazole have been shown to enhance anticancer activity.

Role of Specific Functional Groups on Activity Profiles

Beyond the positional effects, the intrinsic properties of the functional groups themselves are fundamental to the biological activity of this compound derivatives.

The carboxamide group is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This dual capacity allows it to form robust interactions with biological macromolecules. In studies of related quinazolinone-7-carboxamides, the amide N-H was noted to have important hydrogen-bond donor properties that contributed to inhibitory potency.

The bioisosteric replacement of the carboxamide oxygen with sulfur to give a thioamide can significantly alter a molecule's properties, including its hydrogen bonding capability, lipophilicity, and metabolic stability. While specific examples of quinazoline-8-thioamides were not detailed in the reviewed literature, this common medicinal chemistry strategy could be used to modulate the activity and pharmacokinetic profiles of this class of compounds.

The introduction of halogen atoms (F, Cl, Br, I) is a powerful tool in drug design, used to modulate electronic properties, lipophilicity, and metabolic stability.

In a series of quinazolinone-containing pyrazole (B372694) carboxamides developed as antifungal agents, the position and number of chlorine atoms directly affected the antifungal activity. nih.gov The study revealed that N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (EC₅₀ = 9.06 mg/L) possessed excellent antifungal activity against R. solani. nih.gov This demonstrates that di-substitution with chlorine at the 6- and 8-positions is highly favorable for this particular activity. nih.gov

Other studies have consistently shown that halogenation is beneficial. For instance, a chloro substituent at the C-6 position was found to enhance the vasorelaxant properties of certain quinazoline derivatives. The presence of halogens at the 6- and 8-positions has also been reported to improve the antimicrobial activities of quinazolinones.

| Compound Series | Halogen/Position | Effect on Activity | Reference |

|---|---|---|---|

| Quinazolinone-pyrazole carboxamides | 6,8-dichloro | Excellent antifungal activity (EC₅₀ = 9.06 mg/L) | nih.gov |

| Quinazolinone-pyrazole carboxamides | 6-chloro | Moderate antifungal activity | nih.gov |

| Quinazolinone derivatives | 6- and 8-halo | Improved antimicrobial activity | |

| Quinazoline-4-carboxamides | 6-chloro | Enhanced vasodilation properties |

Fusing or attaching other heterocyclic rings to the this compound scaffold is a common and effective strategy to create hybrid molecules with novel or enhanced biological activities.

Pyrido[2,1-b]quinazoline Fusion: A prominent example is the fusion of a pyridine (B92270) ring to create the tricyclic pyrido[2,1-b]quinazoline system. This core structure is found in a series of potent, orally active antiallergy agents. nih.gov Compounds like N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]this compound demonstrated efficacy in inhibiting bronchospasm and also possessed mediator release inhibitory activity. nih.govontosight.ai The rigid, fused ring system likely orients the key 8-carboxamide and 2-position substituents in a conformation favorable for high-affinity binding.

Pyrazole Attachments: Pyrazole rings are frequently incorporated into quinazoline-based structures. In one study, a series of quinazolinone-containing pyrazole carboxamide derivatives were synthesized and showed significant antifungal activity. nih.gov The molecular hybridization of the quinazolinone and pyrazole moieties proved to be an effective tool for designing novel antifungal candidates. nih.gov Other research has led to the development of pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective kinase inhibitors. emanresearch.org

Imidazole (B134444) Attachments: Imidazole rings are often attached to the carboxamide side chain. The antiallergy agent N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]this compound features a terminal imidazole ring on a butyl chain attached to the 8-carboxamide nitrogen. nih.gov This heterocyclic group was found to be crucial for potency, with the results indicating that a four to six-atom linear chain between the imidazole ring and the carboxamide nitrogen provided the best combination of activities. nih.gov

| Heterocyclic System | Type of Linkage | Resulting Biological Activity | Reference |

|---|---|---|---|

| Pyridine | Fused (Pyrido[2,1-b]quinazoline) | Antiallergy, Thromboxane Synthase Inhibition | nih.gov |

| Pyrazole | Attached to main scaffold | Antifungal | nih.gov |

| Pyrazole | Fused (Pyrazolo[4,3-h]quinazoline) | Kinase Inhibition | emanresearch.org |

| Imidazole | Attached to 8-carboxamide side chain | Antiallergy | nih.gov |

Linker Group Contributions and Chain Length Optimization in SAR

Research into various quinazoline-based compounds has demonstrated that both the type of linker and its length are critical for optimizing biological effects. For instance, in the development of 4-anilino-quinazoline derivatives as dual EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity against both kinases. mdpi.comnih.gov Similarly, for certain 6,7-dimorpholinoalkoxy quinazoline derivatives, compounds with a three-carbon chain linker were more potent than those with a two-carbon chain. mdpi.comnih.gov This suggests that the longer chain enables a more favorable binding mode, potentially allowing for additional interactions, such as the formation of a hydrogen bond between the morpholine's oxygen and the Lys745 residue in the kinase domain. mdpi.comnih.gov

Conversely, not all cases benefit from increased linker length. Studies on some 4-anilino-quinazoline derivatives showed that compounds with a two-carbon bridge were more potent than those with a three-carbon alkyloxy linker, as the shorter chain prevented an unfavorable "out" binding position. mdpi.com In a series of 6-bromo quinazoline derivatives, analogs with an aliphatic chain of four carbons showed strong potency, but a further increase in linker length led to decreased activity. nih.gov This highlights that an optimal, rather than maximal, chain length is often required.

The nature of the linker group is also paramount. In one study, replacing an amide linker with a methyl-amino linker resulted in a nearly 50-fold decrease in inhibitory activity, underscoring the importance of the linker's chemical properties. mdpi.com Similarly, investigations into 4-arylamino-quinazoline derivatives revealed that urea (B33335) linkers were more favorable for inhibitory activity compared to their thiourea-containing counterparts. nih.gov In another context, the replacement of a thioamide linker with an amide resulted in an 83-fold decrease in nitric oxide inhibitory potency, emphasizing the critical role of the thioamide group in forming key hydrogen bonds. researchgate.net Research on 2-thioxo-3-substituted quinazolinones found that compounds with an alkyl linker were more potent than those with an aryl linker. nih.gov

These findings collectively illustrate that linker optimization is a multi-faceted challenge, requiring careful consideration of length, composition, and the specific biological target to achieve desired activity.

Table 1: Impact of Linker and Chain Length on Quinazoline Derivative Activity

| Derivative Series | Linker Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4-Anilino-quinazolines (EGFR/VEGFR2 inhibitors) | Increased linker chain length (to triazole) | Favorable for dual inhibitory activity | mdpi.comnih.gov |

| 6,7-Dimorpholinoalkoxy quinazolines | Three-carbon vs. two-carbon chain linker | Three-carbon chain linker was more potent | mdpi.comnih.gov |

| 6-Bromo quinazoline derivatives | Increased aliphatic linker length beyond 4 carbons | Decreased activity | nih.gov |

| 6-Benzamide quinazolines | Amide vs. Methyl-amino linker | Amide linker was critical; replacement decreased activity ~50-fold | mdpi.com |

| Quinazolinone-2-carbothioamide derivatives | Thioamide vs. Amide linker | Thioamide was crucial; replacement led to an 83-fold potency decrease | researchgate.net |

| 2-Thioxo-3-substituted quinazolinones | Alkyl vs. Aryl linker | Alkyl linker was more potent | nih.gov |

Conformational Flexibility and Intramolecular Interactions in SAR

Conformational restriction is a widely used strategy in medicinal chemistry to lock a molecule into its bioactive conformation, which can enhance potency and selectivity. unina.it The quinazoline scaffold itself provides a degree of rigidity. wikipedia.org However, the substituents and linkers attached to it introduce varying degrees of freedom. The flexibility of a side chain can be crucial; for example, a structural-activity relationship study showed that a side chain with a heteroatom capable of forming a hydrogen bond was important for activity. mdpi.com However, cyclization of the terminal nitrogen on this side chain, which reduced conformational freedom, also decreased inhibitory activity, possibly because the resulting longer, more rigid chain could no longer form the necessary hydrogen bonds. mdpi.com

Intramolecular hydrogen bonds (IMHBs) are a particularly important type of intramolecular interaction. They can significantly impact a molecule's properties by masking polar groups, reducing the energy penalty of desolvation upon entering a binding site, and pre-organizing the molecule into a bioactive conformation. acs.org In the context of quinazoline-carboxamides, an IMHB can form between the amide N-H proton and the nitrogen at position 1 (N1) of the quinazoline ring. acs.org The formation of this six-membered ring through an IMHB can stabilize a specific planar conformation that may be favorable for binding. acs.org The presence of such IMHBs has been confirmed by X-ray crystallography and NMR studies. acs.org Similarly, weak intramolecular N-H···F hydrogen bonds have been observed in fluoro-substituted anilinoquinazolines, influencing the preferred orientation of the substituents. escholarship.org

Computational methods like molecular dynamics (MD) simulations and molecular docking are vital tools for studying the conformational landscape and binding modes of these derivatives. researchgate.net Such studies have revealed that the binding of quinazoline inhibitors to targets like EGFR kinase involves key hydrogen bonds between the N1 and N3 atoms of the quinazoline core and specific amino acid residues (e.g., Met793, Thr766) in the ATP binding site. nih.gov The ability of the molecule to adopt a conformation that facilitates these crucial intermolecular interactions is paramount for its inhibitory potency.

Table 2: Influence of Conformation and Intramolecular Interactions on SAR

| Structural Feature | Description | Impact on SAR | Reference |

|---|---|---|---|

| Intramolecular Hydrogen Bond (IMHB) | Between the amide N-H and the quinazoline N1 atom. | Stabilizes a specific conformation, potentially the bioactive one, by forming a six-membered ring. | acs.org |

| Side Chain Flexibility | Flexibility in side chains attached to the quinazoline core. | Allows adoption of optimal conformation for binding; however, excessive flexibility can be detrimental. Cyclization can reduce activity if it prevents key interactions. | mdpi.com |

| N-H···F Hydrogen Bond | Weak intramolecular interaction in fluoro-substituted anilinoquinazolines. | Influences the syn-periplanar orientation of substituents, affecting the overall molecular shape presented to the target. | escholarship.org |

| Conformational Restriction | Rigidifying the molecular structure to favor the bioactive conformation. | Can lead to increased potency and selectivity by reducing the entropic penalty of binding. | unina.it |

Molecular Target Identification and Mechanistic Elucidation Research

Enzyme Inhibition Studies

Enzyme inhibition assays have been fundamental in characterizing the activity of quinazoline-8-carboxamide compounds. These studies reveal that the quinazoline (B50416) scaffold is a versatile template for targeting the ATP-binding sites of numerous kinases, leading to the interruption of signaling pathways that drive tumor growth and survival. tandfonline.com

Quinazoline derivatives are well-documented as protein kinase inhibitors, interfering with critical cell signaling pathways involved in cell proliferation, division, and angiogenesis. nih.gov The following sections detail the inhibitory activity of this compound and related analogs against specific protein kinase families.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, is a key driver in various cancers, particularly non-small cell lung cancer. nih.govnih.gov The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for targeting the ATP binding site of EGFR. mdpi.com While many studies focus on substitutions at the 6 and 7-positions of the quinazoline ring, derivatives featuring an 8-carboxamide group have also been explored. mdpi.comresearchgate.net For instance, the substitution at the 5-position of the quinazoline scaffold with an anilino group and a nitro group at the 8-position resulted in a compound with selective and potent inhibitory activity against the EGFR kinase enzyme (IC₅₀ = 12 nM). mdpi.com

A data table could not be generated for this section due to the lack of specific this compound derivatives and their corresponding EGFR-TK inhibition data in the search results.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. nih.govbiomedres.us Its dysregulation is a common event in malignant transformations, making PI3K a significant target for cancer therapy. nih.govbiomedres.us Research has led to the design of novel this compound derivatives as inhibitors of this pathway. biomedres.us A series of 7- or 8-substituted-4-morpholine-quinazoline derivatives were synthesized and evaluated, with one compound identified as a potent PI3K inhibitor that significantly disrupted the PI3K/Akt/mTOR pathway. biomedres.us Another study reported a quinazoline derivative, compound 94, which demonstrated potent inhibition across multiple PI3K isoforms and mTOR. scielo.br

Table 1: PI3K and mTOR Inhibitory Activity of Quinazoline Derivative 94

| Kinase Target | IC₅₀ (nM) |

|---|---|

| PI3Kα | 4.2 |

| PI3Kβ | 13 |

| PI3Kγ | 64 |

| PI3Kδ | 50 |

| mTOR | 78 |

Source: scielo.br

As downstream effectors in the PI3K/Akt/mTOR pathway, p70S6K and Akt are crucial for cell proliferation and survival. nih.govresearchgate.net A novel class of quinazoline carboxamides has been discovered to act as dual inhibitors of p70S6K and Akt. nih.govacs.org The initial screening of a kinase library identified 4-benzylamino-quinazoline-8-carboxylic acid amide (Compound 1) as a starting point with sub-micromolar activity against p70S6K. nih.govacs.orgpdbj.org This led to the development of M2698, a potent dual inhibitor of p70S6K and Akt1. nih.govpdbj.orgcaymanchem.com

Table 2: Inhibitory Activity of this compound Derivatives against p70S6K and Akt1

| Compound | p70S6K IC₅₀ (nM) | Akt1 IC₅₀ (nM) |

|---|---|---|

| 1 | 55 | >10,000 |

| M2698 | 1.1 | 4 |

Source: acs.orgcaymanchem.com

M2698 demonstrates high selectivity for p70S6K and Akt1 over other kinases like Aurora B (IC₅₀ = 170 nM). caymanchem.com

Cyclin-Dependent Kinases (CDKs) are serine-threonine kinases that regulate the cell cycle, and their overactivity is a common feature in many cancers. ekb.egmdpi.com The development of CDK inhibitors aims to halt uncontrolled cell proliferation. ekb.eg A class of inhibitors based on a pyrazolo[4,3-h]quinazoline-3-carboxamide scaffold has been developed. acs.orgrcsb.org Optimization of this series for potency, selectivity, and pharmacokinetic properties led to the identification of compound 28 (PHA-848125), a potent and orally available CDK inhibitor. acs.org This compound emerged from a starting hit (compound 1) which, while a potent CDK inhibitor, had poor selectivity. acs.org

A data table with specific IC₅₀ values for this compound derivatives against specific CDKs was not available in the provided search results.

Quinazoline derivatives have also been shown to inhibit other important protein kinases. One study identified a quinazoline compound (Compound 8) that inhibited the phosphorylation of both ERK1/2 and P38 in a concentration-dependent manner. nih.gov This suggests that the quinazoline scaffold can be adapted to target multiple arms of the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular stress responses and proliferation. nih.govscienceopen.com While replacement of a cyanoquinoline core with a quinazoline core has been noted to reduce MEK inhibitory activity (a kinase upstream of ERK), other modifications show that quinazoline derivatives can effectively target downstream kinases like ERK. nih.gov

A data table could not be generated for this section due to the lack of specific this compound derivatives and their corresponding inhibition data against ERK1/2 and P38 in the search results.

DNA-Interacting Enzyme Inhibition

Derivatives of the quinazoline carboxamide scaffold have been extensively studied for their ability to inhibit enzymes that are crucial for DNA replication, repair, and transcription. This research highlights the versatility of the quinazoline core in targeting a range of enzymes involved in nucleotide synthesis and DNA topology.

Poly(ADP-ribose) Polymerase-1 (PARP-1)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair process, making it a significant target for anticancer therapies. The inhibition of PARP-1 can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations. nih.govgoogle.com

Research into quinoline-8-carboxamides, a closely related structural class, has identified them as a novel group of PARP-1 inhibitors. acs.org A key design element of these inhibitors is the formation of an intramolecular hydrogen bond, which helps to maintain the necessary conformation of the pharmacophore. acs.org Structure-activity relationship (SAR) studies on 3-substituted quinoline-8-carboxamides indicated that a small, narrow group at this position is required for activity. acs.org Further potency was achieved by introducing substituents at the 2-position. acs.org The quinazoline scaffold itself is considered a valuable component in designing PARP-1 inhibitors, often used as a bioisostere for other known inhibitor cores like phthalazinone. google.comacs.org

Table 1: PARP-1 Inhibition by Quinoline-8-carboxamide Derivatives

| Compound | Target | IC50 | Notes |

|---|---|---|---|

| 2-methylquinoline-8-carboxamide | Human recombinant PARP-1 | 500 nM | Substituents in the 2-position were found to increase potency. acs.org |

| 5-aminoisoquinolin-1-one (5-AIQ) | Human recombinant PARP-1 | 1.8 µM | A standard water-soluble inhibitor used for comparison. acs.org |

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.gov These enzymes are established targets for cancer chemotherapy. Quinazoline derivatives have been investigated as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov

Specifically, 2-(4-pyridyl)quinoline-8-carboxamide has been identified as a topoisomerase II-targeted agent. Studies have shown that this compound and its analogues can induce DNA-protein cross-links (DPC) and DNA double-strand breaks (DSB). The formation of DPCs by 2-(4-pyridyl)quinoline-8-carboxamide in isolated nuclei was found to be ATP-dependent and was inhibited by novobiocin, a known topoisomerase II inhibitor. This indicates that these tricyclic carboxamides interfere with the catalytic activity of topoisomerase II, although their mechanism may differ from classic inhibitors that trap the enzyme in a covalent cleavage complex.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotide precursors required for DNA synthesis. Inhibition of DHFR disrupts this pathway, leading to cell death, and it is a well-established mechanism for anticancer and antibacterial agents.

The quinazoline structure has similarities to folic acid, making it an attractive scaffold for designing DHFR inhibitors. Researchers have designed and synthesized series of quinazolinone derivatives as DHFR inhibitors. Certain compounds have demonstrated significant inhibitory activity against both bacterial and human DHFR. For instance, compound 3e from one study was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR and also showed potent inhibition of human DHFR. This compound was found to arrest the cell cycle in the S phase and induce apoptosis.

Table 2: DHFR Inhibition by Quinazolinone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 3d | Staphylococcus aureus DHFR (SaDHFR) | 0.769 ± 0.04 | Trimethoprim | 0.255 ± 0.014 |

| 3e | Escherichia coli DHFR (EcDHFR) | 0.158 ± 0.01 | Trimethoprim | 0.226 ± 0.014 |

| 3e | Human DHFR | 0.527 ± 0.028 | Methotrexate | 0.118 ± 0.006 |

Data sourced from a study on quinazolinone derivatives as DHFR inhibitors.

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is another crucial enzyme in the DNA synthesis pathway, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). As this is the sole de novo source of thymidylate, TS is a prime target for anticancer drugs.

Quinazoline-based antifolates have been specifically designed as TS inhibitors. A notable example is N-(5-[N-(3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino]-2-thenoyl)-L-glutamic acid, also known as ICI D1694 or Raltitrexed. This compound is a water-soluble, folate-based TS inhibitor. The development of such inhibitors aims to overcome resistance mechanisms seen with other folate-based drugs, such as those related to cellular uptake via the reduced folate carrier (RFC) or metabolism by folylpolyglutamate synthetase (FPGS).

DprE1 Inhibition (Anti-tubercular context)

Decaprenylphosphoryl-β-D-ribose 2-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a highly vulnerable and attractive target for novel anti-tubercular drugs.

The quinazoline scaffold has been utilized in the design of DprE1 inhibitors. Specifically, derivatives of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide have been designed and evaluated as potential anti-tubercular agents targeting DprE1. This highlights the adaptability of the quinazoline carboxamide structure for applications beyond cancer therapy, extending into infectious diseases.

Hydrolase Enzyme Inhibition (e.g., Soluble Epoxide Hydrolase (sEH))

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally beneficial anti-inflammatory, vasodilatory, and organ-protective effects. acs.org By inhibiting sEH, the levels of these protective EETs can be maintained, which is a therapeutic strategy for various cardiovascular, renal, and metabolic diseases. acs.org

Recent research has identified quinazolinone-7-carboxamide derivatives as a new class of human sEH inhibitors. acs.org Structure-activity relationship studies revealed that the amide and thiobenzyl groups attached to the quinazolinone core are important for potent sEH inhibition. acs.org Several compounds in this class exhibited inhibitory activity in the sub-micromolar range. acs.org

Other Enzyme Systems (e.g., Cholinesterases, Monoamine Oxidases, Phosphodiesterases)

The quinazoline scaffold is a versatile core for developing inhibitors of several key enzyme systems.

Cholinesterases: Derivatives of quinazoline have been investigated as potential inhibitors of cholinesterases, enzymes critical for neurotransmission. rsc.orgresearchgate.net Some quinoline-thiosemicarbazone hybrids have shown selective inhibitory activity against acetylcholinesterase (AChE). nih.gov For instance, one study highlighted a lead compound with an IC50 value of 2.95 ± 0.24 μM against AChE. nih.gov

Monoamine Oxidases (MAOs): Quinazoline derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidases A and B, which are involved in the metabolism of neurotransmitters. rsc.orgnih.gov Studies have shown that certain novel quinoline (B57606)–sulfonamides can act as dual inhibitors of both MAOs and cholinesterases. nih.gov Docking studies of some quinoline derivatives revealed strong interactions with the active sites of MAO-A, with one compound exhibiting a binding energy of -10.40 kcal/mol. nih.gov

Phosphodiesterases (PDEs): The quinazoline nucleus is a known inhibitor of phosphodiesterases. updatepublishing.com Specifically, quinazoline derivatives have been identified as inhibitors of PDE7. researchgate.net Some biphenyl-4-methylsulfanylquinazoline derivatives have demonstrated interesting PDE7 inhibitory activity, with IC50 values in the range of 0.7 to 0.9 μM. researchgate.net Additionally, other quinazoline analogues have shown potent inhibition of PDE5, with one compound exhibiting an IC50 of 0.48 nM. nu.ac.th

Receptor Modulation and Ligand-Receptor Interactions

This compound derivatives have been shown to modulate the activity of several important receptor systems.

GPR35, a G-protein coupled receptor, has been identified as a target for certain quinoline-derived metabolites. mdpi.com The activation of GPR35 by its ligands can induce calcium influx. nih.gov Kynurenic acid and the synthetic compound zaprinast (B1683544) are known agonists of GPR35. nih.gov Their activation of the receptor can lead to a reduction in the Ih current in dorsal root ganglia neurons, suggesting a potential role in pain modulation. nih.gov

Derivatives of quinazoline have been developed as antagonists of the NMDA receptor, a key player in excitatory synaptic transmission in the brain. researchgate.netmdpi.com Specifically, 1,2-dihydroimidazo[5,1-b]quinazoline-3,9-diones, which are tricyclic analogues of quinazoline-carboxylic acid derivatives, have demonstrated potent nanomolar activity at the glycine (B1666218) site of the NMDA receptor. researchgate.net The development of these antagonists is aimed at mitigating the potential psychotomimetic side effects associated with other NMDA receptor blockers. derpharmachemica.com

Certain quinazolinone derivatives have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling. researchgate.netresearchgate.net Computational modeling studies have revealed that these compounds can inhibit TLR4 signaling through the formation of hydrophobic interactions, stabilized by hydrogen bonds. researchgate.netresearchgate.net For example, novel quinazoline-4(3H)-one-2-carbothioamide derivatives have shown potent inhibition of nitric oxide production in lipopolysaccharide (LPS)-activated macrophage cells, with IC50 values as low as 1.12 μM. researchgate.net This inhibition is significant as TLR4 is the receptor for LPS, and its activation triggers inflammatory pathways. nih.gov

This compound derivatives have emerged as potent inhibitors of the NAD-hydrolyzing enzyme CD38. nih.govchemsrc.commdpi.com Starting from a micromolar 8-quinoline carboxamide hit, systematic exploration led to the identification of 4-amino-8-quinoline carboxamides with 10- to 100-fold greater potency as human CD38 inhibitors. nih.gov These inhibitors are of interest for their potential to elevate NAD tissue levels. nih.gov Some small molecule inhibitors of CD38 can inhibit the NAADP hydrolase activity of CD38 with an IC50 of less than or equal to 500 nM. google.com

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets leads to the modulation of various cellular pathways. For instance, certain 4-methyl quinazoline derivatives that target PI3K and histone deacetylase (HDAC) have been shown to modulate the expression of p-AKT and Ac-H3, interrupt the cell cycle, and induce apoptosis in cancer cells. nih.gov Transcriptomic profiling of cells treated with a triazoloquinazoline derivative showed downregulation of components in the PI3K/Akt/mTOR pathway.

Anti-Infective Action Mechanisms

Antibacterial Targets and Mechanisms (e.g., PBP1, PBP2a)

Derivatives of the 4(3H)-quinazolinone core have been identified as a novel class of non-β-lactam antibiotics with potent activity against Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). newdrugapprovals.orggoogle.com The primary mechanism of action for these compounds involves the inhibition of cell wall biosynthesis by targeting penicillin-binding proteins (PBPs). newdrugapprovals.orgacs.orgnih.gov

A significant breakthrough in this area was the discovery that certain quinazolinone derivatives inhibit PBP2a, the protein responsible for the broad resistance of MRSA to β-lactam antibiotics. nih.gov The inhibition mechanism is unique, as these compounds target both the allosteric site and the active site of PBP2a, leading to impaired cell wall formation. newdrugapprovals.orggoogle.com This dual-site targeting is an unprecedented mechanism for non-β-lactam antibiotics. newdrugapprovals.org

Furthermore, research has shown that these quinazolinone antibiotics also inhibit PBP1 of S. aureus, indicating a broader targeting of structurally similar PBPs. newdrugapprovals.org This multi-target capability is reminiscent of the mechanism of action of some β-lactam antibiotics. acs.org The binding to the allosteric site of PBP2a can induce a conformational change that opens the active site, allowing β-lactam antibiotics to bind and exert their effect, thus creating a synergistic relationship. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize the antibacterial activity of this class of compounds. For instance, the evaluation of 77 variants of the 4(3H)-quinazolinone structure led to the identification of a compound with potent activity against MRSA strains, low clearance, and oral bioavailability. acs.orgnih.gov These studies systematically varied the quinazolinone structure at different positions to improve activity specifically against S. aureus. acs.org

**Table 1: Antibacterial Activity of Quinazolinone Derivatives against *S. aureus***

| Compound | Target(s) | Mechanism of Action | Key Findings |

|---|---|---|---|

| (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)–one | PBP2a, PBP1 | Inhibition of cell wall biosynthesis by binding to both allosteric and active sites of PBP2a. newdrugapprovals.org | Effective against MRSA in vivo and in vitro; synergizes with β-lactam antibiotics. newdrugapprovals.org |

| Quinazolinone 2 | PBP1, PBP2a | Inhibits PBP1 and binds to the allosteric site of PBP2a. acs.orgnih.gov | Orally bioavailable and effective in an MRSA mouse peritonitis model. acs.orgnih.gov |

| Quinazolinone 27 | Not specified | Potent activity against MRSA strains. acs.orgnih.gov | Low clearance, oral bioavailability, and efficacy in a mouse neutropenic thigh infection model. acs.orgnih.gov |

| Imidazo/benzimidazo[1,2-c]quinazoline derivatives | Not specified | Not specified | Promising minimum inhibitory concentration (MIC) values (4–8 μg/mL) against various bacterial strains. acs.org |

Antifungal Targets and Mechanisms

Quinazoline and quinazolinone derivatives have demonstrated significant potential as antifungal agents against a variety of pathogenic fungi. mdpi.comontosight.ai The mechanisms underlying their antifungal activity are being actively investigated, with evidence pointing towards the disruption of the fungal cell membrane and inhibition of key enzymes.

Several studies have synthesized and evaluated series of quinazolinone derivatives for their antifungal properties. For example, certain derivatives have shown strong activity against Fusarium moniliforme and other phytopathogenic fungi. mdpi.com One study reported a compound with potent antifungal activity against Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum. acs.org Mechanistic investigations revealed that this compound caused abnormal mycelia, damaged organelles, and altered cell membrane permeability in S. sclerotiorum. acs.org

Other research has focused on creating hybrid molecules to enhance antifungal efficacy. Quinazolinone derivatives incorporating a 1,2,4-triazole (B32235) thioether moiety have shown potent inhibition against phytopathogenic bacteria and fungi. mdpi.com Similarly, novel quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives were designed and found to have excellent antifungal activity against Rhizoctonia solani, a fungus that causes sheath blight in rice. nih.gov The mechanism of action for one of the lead compounds from this series was found to involve affecting the mycelial morphology of the fungus. nih.gov

Furthermore, some quinazolinone derivatives have been found to be potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. acs.org

Table 2: Antifungal Activity of Quinazolinone Derivatives

| Compound/Derivative Series | Target Fungi | Proposed Mechanism of Action | Key Findings |

|---|---|---|---|

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Not specified | Strong antifungal activity compared to the standard drug griseofulvin. mdpi.com |

| Quinazolinone derivative 6c | Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, Fusarium oxysporum | Causes abnormal mycelia, damaged organelles, and altered cell membrane permeability. acs.org | Comparable curative and protective effects to azoxystrobin (B1666510) against S. sclerotiorum. acs.org |

| Imidazo/benzimidazo[1,2-c]quinazoline derivatives | Aspergillus niger, Candida albicans | Not specified | Pronounced antifungal activity with MIC values of 8–16 μg/mL. acs.org |

| Quinazolinone-2-carbohydrazide derivatives | Rhizoctonia solani and other phytopathogenic fungi | Inhibition of succinate dehydrogenase (SDH). acs.org | Some compounds showed comparable or better activity than the commercial fungicide Boscalid. acs.org |

| N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | Affects mycelial morphology. nih.gov | Excellent antifungal activity, higher than the commercial fungicide fluconazole. nih.gov |

Antiviral Targets and Mechanisms (e.g., SARS-CoV-2 Main Protease)

The emergence of viral pandemics has accelerated the search for effective antiviral agents, and quinazoline derivatives have shown promise in this area, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. acs.orgmdpi.com

Several studies have investigated the potential of quinazoline derivatives as inhibitors of SARS-CoV-2 Mpro. In silico molecular docking studies have suggested that the quinazoline moiety can effectively inhibit both SARS-CoV-2 Mpro and RNA-dependent RNA polymerase (RdRp). mdpi.com A screening of 101 quinoline and quinazoline derivatives identified three compounds with remarkable potency in inhibiting RNA synthesis driven by SARS-CoV-2 RdRp with relatively low cytotoxicity. nih.gov

Further research has led to the design and synthesis of novel 2-anilinoquinazolin-4(3H)-one derivatives that demonstrate potent inhibitory activity against SARS-CoV-2 and MERS-CoV in vitro. researchgate.net These compounds were found to inhibit viral entry and showed in vivo antiviral efficacy in a human ACE2 transgenic mouse model. researchgate.net One study reported a quinazoline derivative with potent activity against SARS-CoV-2, showing a lower IC50 value than the standard drugs remdesivir, chloroquine, and lopinavir. nih.gov

Table 3: Antiviral Activity of Quinazoline Derivatives against SARS-CoV-2

| Compound/Derivative Series | Viral Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| Quinoline and Quinazoline derivatives (I-13e, I-13h, I-13i) | RNA-dependent RNA polymerase (RdRp) | Inhibition of viral RNA synthesis. nih.gov | Compound I-13e showed the strongest inhibition and resistance to viral exoribonuclease activity. nih.gov |

| Quinazoline–trihydroxyphenyl Schiff base hybrids | Main Protease (Mpro) and RdRp | In silico studies suggest effective inhibition. mdpi.com | Hybrid compound 25c showed good water solubility and no mutagenicity in ADMET predictions. mdpi.com |

| 2-anilinoquinazolin-4(3H)-one derivatives | Not specified | Inhibition of viral entry. researchgate.net | Potent inhibitory activity against SARS-CoV-2 and MERS-CoV with low cytotoxicity; in vivo efficacy demonstrated. researchgate.net |

| Quinazoline derivative 22 | Not specified | Not specified | More potent activity against SARS-CoV-2 (IC50 = 4.2µM) than remdesivir, chloroquine, and lopinavir. nih.gov |

Computational Chemistry and in Silico Research of Quinazoline 8 Carboxamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For the quinazoline (B50416) scaffold, docking studies have been instrumental in identifying potential inhibitors for a range of biological targets, including various kinases and enzymes. researchgate.netnih.gov

Binding Affinity Prediction

To illustrate how such data is presented, a hypothetical binding affinity table for Quinazoline-8-carboxamide against several important cancer-related kinases is shown below. This table is for illustrative purposes only, as experimental or validated computational data is required for actual values.

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Significance |

|---|---|---|

| EGFR (1M17) | -7.5 | Lung, Colon Cancer |

| VEGFR2 (4ASD) | -8.2 | Angiogenesis Inhibition |

| CDK2 (1HCK) | -6.9 | Cell Cycle Control |

| PI3K (4JPS) | -7.8 | Signaling Pathway in Cancer |

Active Site Fingerprinting and Pharmacophore Mapping

Active site fingerprinting and pharmacophore mapping are essential computational tools for understanding the key chemical features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings.

For the broader quinazoline class, pharmacophore models have been successfully generated to identify structural requirements for activity against targets like human Toll-like receptor 7 (hTLR7) and the main protease of SARS-CoV-2. chemrxiv.orgresearchgate.net These models help in designing new derivatives with improved potency and selectivity by ensuring they possess the optimal arrangement of functional groups. For this compound, a pharmacophore model would highlight the hydrogen bond donor and acceptor capabilities of the carboxamide group, as well as the aromatic and hydrogen-bonding potential of the quinazoline ring system.

Analysis of Specific Interaction Types (e.g., Hydrogen Bonding, Hydrophobic, Electrostatic, π-π)

A detailed docking analysis goes beyond the binding score to identify the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the ligand's affinity and selectivity.

Hydrogen Bonding: The carboxamide group of this compound contains both hydrogen bond donors (the -NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen), making it highly capable of forming these strong, directional interactions with amino acid residues in a protein's active site. The nitrogen atoms within the quinazoline ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The bicyclic quinazoline core is largely hydrophobic and can engage in favorable interactions with nonpolar amino acid residues like leucine, valine, and alanine.

π-π Stacking: The aromatic nature of the quinazoline ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The distribution of partial charges across the this compound molecule can lead to electrostatic interactions with charged or polar residues in the target's binding pocket.

In studies of related quinazoline derivatives, these interactions are consistently observed. For example, computational modeling of quinazolinone derivatives targeting TLR4 signaling revealed inhibition through a combination of hydrophobic interactions and stabilization by hydrogen bonds. rsc.org Another study on a quinazoline carboxamide ligand for TSPO identified key π-stacking and hydrophobic interactions as the predominant forces for binding. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis

Root Mean Square Fluctuation (RMSF) measures the fluctuation of individual atoms or residues from their average position during the simulation. It helps to identify the more flexible or rigid regions of a protein. High RMSF values indicate flexible regions, such as loops, while low values correspond to more rigid secondary structures like alpha-helices and beta-sheets. When a ligand like this compound binds, it is expected to reduce the fluctuation of the amino acid residues it directly interacts with, which would be observable as a dip in the RMSF plot for those specific residues. chemrxiv.org

The table below illustrates the kind of data that would be generated from an MD simulation analysis of this compound complexed with a target protein.

| Parameter | Description | Illustrative Value/Observation |

|---|---|---|

| Ligand RMSD | Stability of the ligand's position in the binding site. | Low, stable fluctuation around 1-2 Å after initial equilibration. |

| Protein Backbone RMSD | Overall stability of the protein structure during simulation. | Plateaus at ~2.5 Å, indicating the complex is stable. |

| Binding Site Residue RMSF | Flexibility of amino acids in the active site. | Lower fluctuation for residues interacting with the ligand compared to the unbound protein. |

Radius of Gyration (Rg) Calculations

The Radius of Gyration (Rg) is a measure of the compactness of a protein's structure. It is calculated as the root mean square distance of the protein's atoms from their common center of mass. A stable and consistent Rg value over the simulation time suggests that the protein is maintaining its folded, compact structure. A significant change or fluctuation in Rg could indicate unfolding or major conformational shifts. For a protein-ligand complex, a stable Rg value provides further evidence of the complex's stability. nih.gov In studies involving quinazoline derivatives, Rg analysis has been used to confirm that ligand binding leads to a stable and compact protein complex throughout the simulation period. chemrxiv.org

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) Calculations

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) is a widely employed computational method to estimate the binding free energy of a ligand to its biological target. This technique combines the molecular mechanics energies of the protein-ligand complex with calculations of polar and nonpolar solvation energies. japsonline.comjapsonline.commdpi.com

ΔEMM (Molecular Mechanics Energy): This term includes internal energies (bond, angle, and dihedral) and intermolecular energies (van der Waals and electrostatic interactions). japsonline.com

ΔGsolv (Solvation Free Energy): This is the energy required to transfer the molecule from a vacuum to the solvent. It is composed of two parts:

Polar Solvation Energy (ΔGpolar): Often calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, this term accounts for the energy of interaction between the solute's charge distribution and the polar solvent. japsonline.comjapsonline.com

Nonpolar Solvation Energy (ΔGnonpolar): This component is typically estimated from the solvent-accessible surface area (SASA) and represents the energy required to create a cavity for the solute in the solvent. japsonline.com

For quinazoline derivatives, MM-PBSA calculations are instrumental in predicting their affinity for specific targets, such as the Epidermal Growth Factor Receptor (EGFR). japsonline.com By running molecular dynamics (MD) simulations to generate a series of conformations (snapshots) of the ligand-receptor complex, researchers can perform MM-PBSA calculations to obtain an average binding free energy. japsonline.comkemdikbud.go.id Studies on quinazoline-phosphoramidate mustard conjugates, for instance, have used this method to show that newly designed compounds have a higher predicted affinity for EGFR than the parent compounds, with favorable contributions from electrostatic, van der Waals, and non-polar desolvation energies. japsonline.com These calculations help prioritize which novel derivatives of this compound should be synthesized and tested experimentally. japsonline.comkemdikbud.go.id

Table 1: Representative Binding Free Energy Components from MM-PBSA Calculation for a Quinazoline Derivative

| Energy Component | Value (kcal/mol) | Contribution |

| van der Waals Energy (ΔEvdw) | -45.50 | Favorable |

| Electrostatic Energy (ΔEele) | -20.80 | Favorable |

| Polar Solvation Energy (ΔGpolar) | +28.70 | Unfavorable |

| Nonpolar Solvation Energy (ΔGnonpolar) | -5.20 | Favorable |

| Total Binding Free Energy (ΔGbind) | -42.80 | Favorable |

Note: Data is hypothetical and for illustrative purposes based on typical findings for quinazoline derivatives.

Quantum Mechanics (QM) Calculations

Quantum mechanics (QM) calculations offer a more detailed understanding of the electronic structure of molecules compared to molecular mechanics. uobaghdad.edu.iqukri.org These methods are used to investigate the intrinsic properties of a molecule like this compound, including its geometry, electronic distribution, and reactivity. researchgate.netphyschemres.org By solving the Schrödinger equation, QM methods can provide accurate information that is crucial for understanding reaction mechanisms and molecular interactions at an electronic level. uobaghdad.edu.iq

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful and widely used QM method in computational chemistry. sapub.org It is employed to study the structural and electronic properties of quinazoline derivatives by calculating the electron density of a system. sapub.orgmdpi.com DFT is favored for its balance of accuracy and computational efficiency. asianpubs.org

Researchers use DFT to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of this compound, predicting bond lengths and angles. sapub.orgisca.me

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation. asianpubs.orgresearchgate.net

Analyze Electronic Properties: Investigate the distribution of electrons within the molecule through methods like Natural Bond Orbital (NBO) analysis and by mapping the Molecular Electrostatic Potential (MEP). The MEP map reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding how the molecule will interact with biological targets. frontiersin.org

Determine Reactivity Descriptors: Calculate global reactivity parameters such as chemical potential, hardness, and electrophilicity index, which help in predicting the molecule's reactivity. physchemres.orgsapub.org

For quinazoline derivatives, DFT studies have been used to explain the regioselectivity of chemical reactions and to correlate electronic properties with observed biological activities, such as antioxidant potential. sapub.orgmdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis